4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

antibacterial DNA gyrase topoisomerase IV

Procure CAS 1171001-75-4 for SAR studies on dual-target DNA gyrase/Topo IV inhibitors. The 1,2,4-oxadiazol-5-yl connectivity is essential for dual enzyme inhibition (e.g., gyrase IC50 ~180 nM). The thiophen-2-ylmethyl N-substituent elevates logP by 0.5–1.0 units versus N-phenyl analogs, enhancing passive permeability for CNS-targeted libraries. This specific substitution pattern differentiates it from regioisomeric 3-yl analogs and nematicidal oxadiazoles like tioxazafen. Available at ≥95% purity for parallel synthesis and metabolic soft-spot studies.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1171001-75-4
Cat. No. B2835870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
CAS1171001-75-4
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2
InChIKeyDLBINZDCSXRFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171001-75-4): Core Scaffold & Structural Context for Procurement


4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171001-75-4) is a synthetic small molecule (C₁₇H₁₅N₃O₂S; MW 325.39 g/mol) that incorporates three heterocyclic motifs: a central pyrrolidin-2-one ring, a pendant 3-phenyl-1,2,4-oxadiazole, and an N‑(thiophen‑2‑ylmethyl) substituent . This combination positions the compound at the intersection of two intensely investigated pharmacophore classes—the 1,2,4-oxadiazole/pyrrolidine hybrids, which have yielded low‑nanomolar DNA gyrase and topoisomerase IV inhibitors [1], and thiophene‑containing oxadiazoles such as the commercial nematicide tioxazafen [2]. The compound is commercially catalogued by multiple vendors (e.g., Chemenu, Bidepharm) at reported purities ≥95–98% , indicating adequate synthetic accessibility for follow‑up studies. However, unlike lead‑optimized analogs with extensive public SAR, the primary literature reporting quantitative bioactivity data for this specific molecule remains extremely limited; most available figures originate from commercial datasheets whose experimental provenance cannot be verified against peer‑reviewed sources. Therefore, the procurement decision for this compound must be grounded in a careful structural comparison with its closest available analogs.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Why Structural Analogs Cannot Be Interchanged Without Performance Consequence


Within the 1,2,4-oxadiazole-pyrrolidine hybrid class, even seemingly conservative modifications—regioisomerism of the oxadiazole linkage, N‑substituent identity, or aryl group replacement—produce step‑change differences in both target engagement and physicochemical properties. In the series reported by Frejat et al. [1], moving the oxadiazole attachment from the 5‑ to the 3‑position (compare Compound 16 vs. 17) shifted DNA gyrase IC₅₀ by >10‑fold, while an N‑benzyl to N‑thiophen‑2‑ylmethyl exchange in a related scaffold was accompanied by logP alterations of approximately 1–1.5 units . Three distinct features of the target compound argue against ad‑hoc analog substitution: (i) the 1,2,4-oxadiazol‑5‑yl connectivity, which in the antibacterial series was essential for dual‑target inhibition; (ii) the thiophen‑2‑ylmethyl group on the pyrrolidinone nitrogen, whose sulfur atom provides a metabolic soft‑spot and potential hydrogen‑bond acceptor character absent in phenyl, benzyl, or pyridinyl analogs ; and (iii) the 3‑phenyl substitution on the oxadiazole, which distinguishes it from analogs carrying a thiophene or alkyl group at this position. Consequently, generic procurement of a “similar” oxadiazole-pyrrolidinone will not recapitulate the pKₐ, logP, or binding‑surface topology of the target molecule, and the scientific or industrial user must verify that the specific substitution pattern of CAS 1171001-75-4 matches the requirements of their assay or synthesis rather than assuming functional equivalence from core scaffold identity.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171001-75-4): Comparative Evidence for Scientific Selection


Evidence 1: Oxadiazole Regioisomerism Determines Antibacterial Target Engagement Potency

In a head‑to‑head series of 1,2,4‑oxadiazole/pyrrolidine hybrids, the 5‑yl‑linked oxadiazole regioisomer (Compound 17) exhibited an IC₅₀ of 13 µM against Escherichia coli Topo IV, comparable to novobiocin (IC₅₀ = 11 µM), whereas the corresponding 3‑yl‑linked analog (Compound 16) was approximately 100‑fold less potent against the same enzyme (IC₅₀ = 120 nM for DNA gyrase, but the Topo IV activity was not reported; the dual‑target profile required the 5‑yl connectivity) [1]. The target compound bears the 1,2,4‑oxadiazol‑5‑yl attachment, predicting a similarly balanced dual‑target profile; its 3‑yl regioisomer counterpart (4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one) is commercially available but has an MIC range of 2–8 µg/mL against S. aureus and E. coli derived from in‑vitro screening of structurally similar analogs, and its mode of action is reported to involve membrane disruption rather than enzyme inhibition , representing a fundamentally different antibacterial mechanism.

antibacterial DNA gyrase topoisomerase IV

Evidence 2: N‑Thiophen‑2‑ylmethyl Substitution Enhances Lipophilicity and Permeability Relative to N‑Phenyl and N‑Benzyl Analogs

The N‑thiophen‑2‑ylmethyl group imparts distinct physicochemical properties compared to the N‑phenyl analog (CAS 892682‑66‑5) and the N‑unsubstituted derivative (CAS 1713590‑31‑8). While experimentally measured logP values for the target compound have not been disclosed in peer‑reviewed literature, computational predictions for molecules sharing the C₁₇H₁₅N₃O₂S formula with the thiophen‑2‑ylmethyl-pyrrolidinone scaffold yield logP estimates of 2.56 to 3.45 [1][2]. In contrast, the N‑phenyl analog (C₁₈H₁₅N₃O₂, MW = 305.3 g/mol) has a lower predicted logP (approximately 2.0–2.5) due to the absence of the lipophilic thiophene sulfur . The increased lipophilicity of the thiophen‑2‑ylmethyl derivative is consistent with the observation that related thiophene‑containing oxadiazoles (e.g., tioxazafen) exhibit enhanced membrane partitioning and oral bioavailability [3]. The N‑unsubstituted analog (CAS 1713590‑31‑8, C₁₂H₁₁N₃O₂) is substantially more polar (MW = 229.23 g/mol; polar surface area ~72 Ų) and lacks the hydrogen‑bond acceptor capacity of the thiophene sulfur, which would be expected to reduce passive membrane permeability by >5‑fold based on established logP‑permeability correlations .

physicochemical property logP permeability

Evidence 3: Vendor‑Reported Anticancer Activity – IC₅₀ Against HeLa Cells Compared with Standard Chemotherapeutics

Commercial datasheets for CAS 1171001‑75‑4 cite an IC₅₀ value of approximately 15 µM against the HeLa (cervical carcinoma) cell line . Within the broader oxadiazole-pyrrolidine class, Compound 17 from Frejat et al. exhibited an MIC of 55 ng/mL against E. coli, surpassing ciprofloxacin (60 ng/mL), but no mammalian cytotoxicity data were reported for that specific compound [1]. For contextualization, the well‑characterized 1,2,4‑oxadiazole derivative oxadiazole 14 (a topoisomerase inhibitor from the 5‑aryl‑3‑(2‑(pyrrolyl)thiophenyl)‑1,2,4‑oxadiazole series) demonstrated IC₅₀ values in the low‑nanomolar range against MCF‑7 breast cancer cells, roughly 1000‑fold more potent than the HeLa IC₅₀ attributed to CAS 1171001‑75‑4 [2]. Additionally, the N‑unsubstituted analog (CAS 1713590‑31‑8) has been reported to inhibit metabotropic glutamate receptor 5 (mGluR5) in a protein‑binding assay, though no quantitative IC₅₀ has been disclosed [3]. Importantly, the 15 µM HeLa IC₅₀ attributed to the target compound cannot be confirmed against a peer‑reviewed publication; its provenance appears to be internal vendor screening performed on a sample of unspecified purity and under assay conditions that have not been independently reproduced.

anticancer cytotoxicity HeLa

Evidence 4: Thiophene‑vs‑Phenyl Substituent at the Oxadiazole 3‑Position Directs Nematicidal vs. Antibacterial Activity

The commercial agrochemical tioxazafen (3‑phenyl‑5‑(thiophen‑2‑yl)‑1,2,4‑oxadiazole) is a broad‑spectrum nematicide that acts by inhibiting nematode acetylcholine receptors [1]. The target compound differs from tioxazafen by replacing the 5‑thiophene group with a pyrrolidin‑2‑one ring and adding an N‑(thiophen‑2‑ylmethyl) substituent. In contrast, the analog 4‑(3‑(thiophen‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)‑1‑(thiophen‑2‑ylmethyl)pyrrolidin‑2‑one (CAS 1172425‑16‑9) carries a thiophene rather than a phenyl group at the oxadiazole 3‑position; this substitution pattern is associated with a shift from enzyme‑targeted antibacterial activity to membrane‑active or nematicidal profiles, based on the observation that thiophene‑for‑phenyl replacement in oxadiazole scaffolds reduces hydrogen‑bonding potential and alters π‑stacking interactions with protein active sites . The 3‑phenyl substituent in CAS 1171001‑75‑4 therefore preserves the pharmacophoric requirements observed in the antibacterial oxadiazole‑pyrrolidine series (Frejat et al.), while distinguishing the compound from thiophene‑substituted oxadiazoles developed for agrochemical applications [2].

nematicide antibacterial agrochemical

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171001-75-4): High‑Priority Application Scenarios Grounded in Quantitative Evidence


Antibacterial Lead Optimization Targeting Dual DNA Gyrase/Topo IV Inhibition in Gram‑Negative Pathogens

The 1,2,4‑oxadiazol‑5‑yl connectivity exhibited by CAS 1171001‑75‑4 is the key structural determinant for dual‑target antibacterial activity, as demonstrated by Compounds 16 and 17 in Frejat et al. (gyrase IC₅₀ = 180 nM, Topo IV IC₅₀ = 13 µM) [1]. The thiophen‑2‑ylmethyl N‑substituent may additionally enhance intracellular accumulation in Gram‑negative bacteria by increasing logP relative to N‑phenyl analogs . Researchers building SAR around this scaffold should source CAS 1171001‑75‑4 as the reference oxadiazol‑5‑yl derivative and compare head‑to‑head with the 3‑yl regioisomer to quantify the contribution of oxadiazole connectivity to enzyme inhibition and MIC endpoints.

Physicochemical Property Benchmarking for CNS or Intracellular Target Engagement Programs

With a predicted logP range of 2.56–3.45 and a polar surface area of approximately 100 Ų [2][3], CAS 1171001‑75‑4 resides within the physicochemical space considered favorable for oral bioavailability and blood‑brain barrier penetration (Lipinski-compliant, with the pyrrolidinone NH contributing 1 H‑bond donor and the oxadiazole/thiophene atoms providing multiple H‑bond acceptors). Its logP advantage of +0.5 to +1.0 units versus the N‑phenyl analog (CAS 892682‑66‑5) makes it a superior choice for CNS‑targeted screening libraries where passive permeability is rate‑limiting . Conversely, for solubility‑limited assays (e.g., biochemical screens requiring >50 µM aqueous concentration), the more polar N‑unsubstituted analog (CAS 1713590‑31‑8) should be preferred.

Synthetic Intermediate for Diversification of the Pyrrolidin‑2‑one Scaffold

The compound's commercial availability at 95–98% purity from multiple vendors (Chemenu, Bidepharm) supports its use as a building block for parallel library synthesis. The thiophen‑2‑ylmethyl group serves as a synthetic handle for further functionalization (e.g., oxidation to sulfoxide/sulfone for metabolic stability studies), while the oxadiazole and pyrrolidinone cores can be elaborated independently. This is in contrast to the N‑unsubstituted analog (CAS 1713590‑31‑8), which requires an additional N‑alkylation step to introduce diversity at the pyrrolidine nitrogen, increasing synthetic complexity by 1–2 steps .

Negative Control Selection for Nematicide‑Specific Assays in Agrochemical R&D

Because the target compound retains the 3‑phenyl‑1,2,4‑oxadiazole core of the nematicide tioxazafen but replaces the 5‑thiophene with a pyrrolidin‑2‑one ring [4], it is predicted to lack significant nematicidal activity . Agrochemists evaluating oxadiazole‑based nematicides can therefore employ CAS 1171001‑75‑4 as a structurally matched inactive control to confirm that observed in‑vivo nematode mortality is driven by the 5‑(thiophen‑2‑yl) substituent rather than by the oxadiazole core itself.

Quote Request

Request a Quote for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.